Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 19 h, rt
1.2 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether , Toluene , Hexane ; 1 h, -78 °C
2.2 Solvents: Diethyl ether , Toluene ; 1 h, -78 °C
2.3 Reagents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether , Toluene , N,N,N′,N′-Tetramethylethylenediamine , Hexane , Cyclohexane ; 1 h, -78 °C
3.2 Solvents: Diethyl ether , Toluene ; 1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
6.2 Solvents: Water ; pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: Toluene ; 2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride , Lithium aluminum hydride Solvents: Diethyl ether ; 30 min, 0 °C
8.2 Solvents: Dichloromethane , Toluene ; 20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride , 15-Crown-5 Solvents: Toluene , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol , Water ; 15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt
11.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ; 1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine , Thionyl chloride ; 30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al,
Angewandte Chemie,
2017,
56(1),
182-187